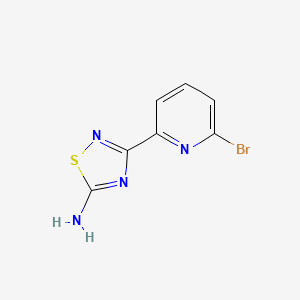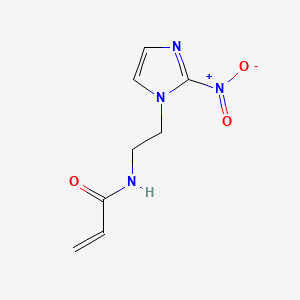
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is a compound that features an imidazole ring substituted with a nitro group and an acrylamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide typically involves the reaction of 2-nitroimidazole with an appropriate acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like acetonitrile . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted imidazole derivatives.
Polymerization: Polyacrylamide derivatives.
Scientific Research Applications
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its use in drug development, particularly for its ability to target hypoxic cells in tumors.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it particularly effective against hypoxic tumor cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Used for its antiprotozoal and antibacterial properties
Uniqueness
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is unique due to its acrylamide moiety, which allows it to undergo polymerization reactions, making it useful in material science and polymer chemistry .
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-[2-(2-nitroimidazol-1-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C8H10N4O3/c1-2-7(13)9-3-5-11-6-4-10-8(11)12(14)15/h2,4,6H,1,3,5H2,(H,9,13) |
InChI Key |
IUWPAVRXGHDFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCN1C=CN=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


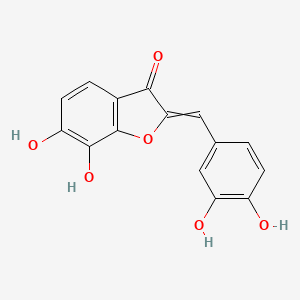
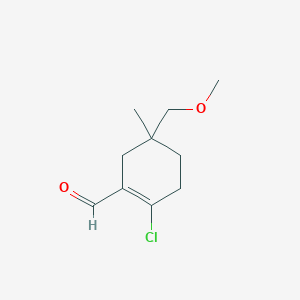
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
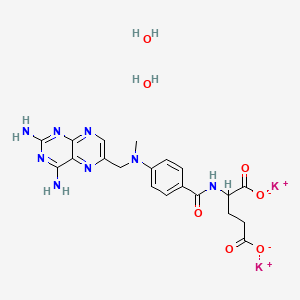
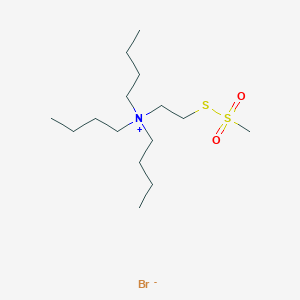
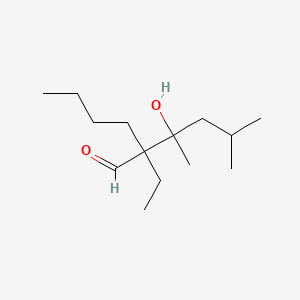
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

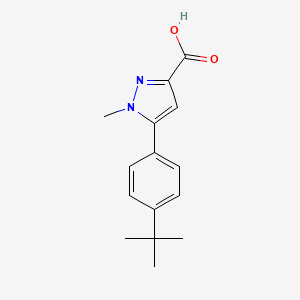
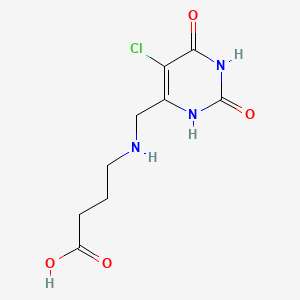
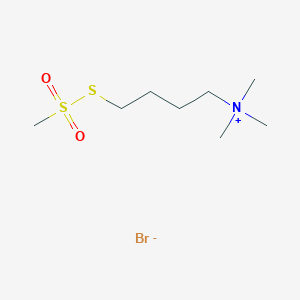
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
